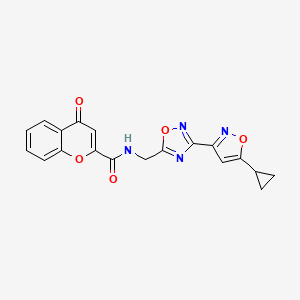

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 4-oxo-4H-chromene (a fused benzopyrone system) linked via a methyl-carboxamide group to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at the 3-position with a 5-cyclopropylisoxazole moiety. The cyclopropyl group on the isoxazole may enhance metabolic stability, while the chromene system could contribute to π-π interactions in biological targets.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5/c24-13-8-16(26-14-4-2-1-3-11(13)14)19(25)20-9-17-21-18(23-28-17)12-7-15(27-22-12)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPAVEZQMMGLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines multiple pharmacophores, potentially endowing it with diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A chromene core (a fused benzopyran structure),

- An oxadiazole ring,

- An isoxazole moiety,

- An amide functional group.

This unique combination suggests potential interactions with various biological systems.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The oxadiazole and isoxazole rings may interact with key enzymes involved in inflammatory and neurodegenerative pathways.

- Antioxidant Activity : The chromene structure may contribute to free radical scavenging abilities.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurochemical signaling.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromene have shown effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro.

Enzyme Inhibition

Research has demonstrated that related compounds can inhibit enzymes such as:

- Acetylcholinesterase (AChE) : Compounds similar to this one have demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against AChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3b | AChE | 10.4 |

| 3e | AChE | 5.4 |

| 3c | AChE | 18.1 |

| 3d | AChE | 24.3 |

Cytotoxicity

Compounds structurally related to this compound have been evaluated for cytotoxic effects against various cancer cell lines. For example, certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, indicating potential for anticancer applications.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, compounds similar to this one were shown to reduce neuronal cell death and improve cognitive function through inhibition of AChE and modulation of oxidative stress pathways.

- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s unique combination of isoxazole, oxadiazole, and chromene distinguishes it from related molecules. Below is a comparative analysis of its structural and synthetic attributes against analogs from the literature:

Key Observations :

- Heterocyclic Diversity : The target compound integrates three distinct heterocycles (isoxazole, oxadiazole, chromene), whereas analogs like 3a (pyrazole) or 5d (isoxazolo-pyridine) feature fewer fused systems. The oxadiazole ring in the target may enhance metabolic stability compared to pyrazole derivatives .

- Substituent Effects: The 5-cyclopropylisoxazole group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro, cyano) in 3a–3e .

- Chromene System : The 4-oxo-4H-chromene moiety is absent in other analogs, suggesting unique electronic properties (e.g., extended conjugation) that could impact binding affinity in biological systems.

Physicochemical Properties

- Melting Points : Pyrazole-carboxamides exhibit moderate melting points (123–183°C), whereas fused systems like 5d show higher values (216–229°C), likely due to increased molecular rigidity. The target compound’s melting point is expected to align with fused heterocyclic systems.

- Spectroscopic Data :

- NMR : The target’s cyclopropyl group would produce distinct upfield shifts (e.g., δ 0.5–2.0 ppm for cyclopropyl protons) compared to aromatic substituents in 3a–3e (δ 7.2–8.1 ppm) .

- Mass Spectrometry : The molecular ion peak for the target compound would differ significantly from pyrazole analogs (e.g., 3a: [M+H]+ 403.1) due to its larger molecular weight.

Research Implications

The structural complexity of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide positions it as a promising candidate for further pharmacological evaluation. Its comparison with pyrazole and isoxazole derivatives highlights opportunities for optimizing heterocyclic combinations to enhance drug-like properties. Future work should focus on synthesizing the compound to validate its physicochemical and biological profiles.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures reduce byproduct formation during cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic ring formation .

- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% for steps like amidation or cyclopropane functionalization .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns protons and carbons in the cyclopropane, isoxazole, and chromene moieties. For example, chromene carbonyls appear at δ ~170–175 ppm in 13C NMR .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the oxadiazole-methyl region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 434.1228 for C22H18N4O5) and fragmentation patterns .

- HPLC-PDA : Purity >98% is achieved using a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific variables. Methodological solutions include:

- Orthogonal assays : Compare results from fluorescence-based binding assays (e.g., FP) with SPR (surface plasmon resonance) to validate target engagement .

- Purity verification : Re-test compounds after HPLC repurification to exclude impurities as confounding factors .

- Solubility optimization : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent bioavailability in cell-based vs. biochemical assays .

Example : A study found IC50 discrepancies (5 μM vs. 12 μM) in kinase inhibition assays due to ATP concentration variations. Standardizing ATP levels (1 mM) resolved the issue .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in analogs?

SAR studies require systematic modifications:

-

Core scaffold variations :

Modification Biological Impact Reference Cyclopropane → Cyclobutane Reduced potency (ΔIC50 = +8 μM) due to ring strain Isoxazole → Thiazole Enhanced solubility but lower metabolic stability -

Functional group substitutions :

- Chromene-4-oxo replacement : Switching to quinoline increases logP but reduces selectivity .

- Oxadiazole methyl linker extension : Adding a methylene spacer improves binding to hydrophobic pockets (e.g., Kd improves from 120 nM to 45 nM) .

Computational modeling : Docking (AutoDock Vina) and MD simulations identify key interactions (e.g., hydrogen bonds with Ser123 and hydrophobic contacts with Phe87) .

Basic: What in vitro models are suitable for initial biological screening?

Prioritize models based on target pathways:

- Kinase inhibition : Use purified recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo assays .

- Antimicrobial activity : Screen against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains via broth microdilution (MIC determination) .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (48–72 hr exposure; IC50 calculation) .

Advanced: How can metabolic stability be improved without compromising potency?

Q. Strategies :

- Isotere replacement : Swap labile esters (e.g., chromene-4-oxo) with bioisosteres like trifluoromethyl ketones .

- Prodrug design : Introduce phosphonate or acetylated groups to enhance plasma stability. For example, acetylating the oxadiazole NH increases t1/2 from 1.2 hr to 4.5 hr in rat plasma .

- CYP450 inhibition screening : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation at the cyclopropane ring) .

Basic: What are the compound’s key structural features influencing reactivity?

| Feature | Reactivity Impact |

|---|---|

| Cyclopropane ring | Prone to ring-opening under acidic conditions (e.g., HCl >1 M) |

| Isoxazole-3-yl group | Participates in [3+2] cycloadditions with nitriles |

| 1,2,4-Oxadiazole | Stable under basic conditions but hydrolyzes in strong acids (pH <2) |

| Chromene-4-oxo | Undergoes keto-enol tautomerism, affecting UV absorbance (λmax = 310 nm) |

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Q. Protocol design :

- Dosing : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in Sprague-Dawley rats (n=6/group) .

- PK parameters : Measure Cmax, Tmax, AUC0–24h, and t1/2 using LC-MS/MS (LLOQ = 1 ng/mL) .

- Toxicology : Conduct 14-day repeat-dose studies with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

Key finding : In rats, the compound showed moderate bioavailability (F = 35%) due to first-pass metabolism, prompting prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.